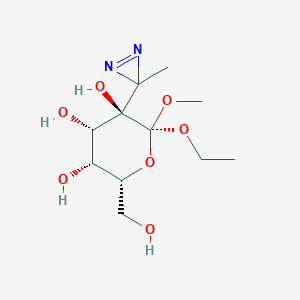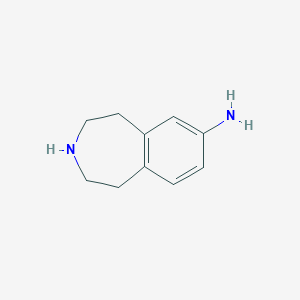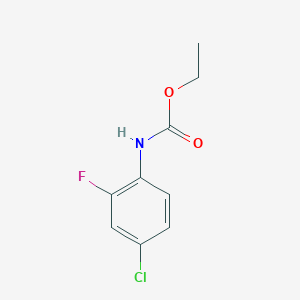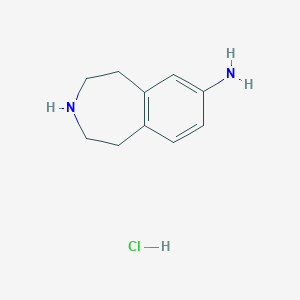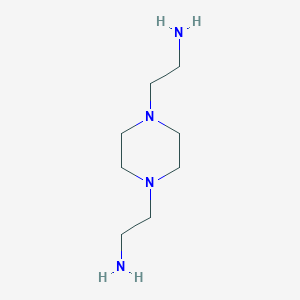
Pilatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pilatin, also known as 1,2,4-triazole-3-thiol, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. Pilatin is synthesized using a simple and efficient method, making it an attractive candidate for research and development.
Mécanisme D'action
The mechanism of action of pilatin is not fully understood. However, it is believed that pilatin exerts its biological activity by binding to specific target molecules, such as enzymes or receptors, and modulating their activity. The thiol group in pilatin is thought to play a crucial role in its biological activity.
Effets Biochimiques Et Physiologiques
Pilatin has been shown to have various biochemical and physiological effects. In cancer cells, pilatin has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacteria and fungi, pilatin has been shown to disrupt cell membrane integrity, leading to cell death. In addition, pilatin has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using pilatin in lab experiments is its high efficiency and ease of synthesis. Pilatin can be synthesized using a simple and efficient method, making it an attractive candidate for research and development. However, one of the limitations of using pilatin in lab experiments is its potential toxicity. Pilatin has been shown to have cytotoxic effects on various cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on pilatin. One potential direction is the development of new pilatin-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the development of new fungicides based on pilatin. In addition, the use of pilatin as a ligand in the synthesis of metal complexes may have potential applications in catalysis and material science. Further research is needed to fully understand the potential applications of pilatin in these fields.
In conclusion, pilatin is a promising compound that has potential applications in various fields, including medicine, agriculture, and material science. Its efficient synthesis method and diverse biological activities make it an attractive candidate for research and development. Further research is needed to fully understand the mechanism of action of pilatin and its potential applications in these fields.
Méthodes De Synthèse
Pilatin can be synthesized using a one-pot reaction between thiosemicarbazide and α-haloketones. This method is highly efficient, and the yield of the product is relatively high. The synthesis of pilatin can be achieved using various solvents, including water, ethanol, and dimethyl sulfoxide.
Applications De Recherche Scientifique
Pilatin has been extensively studied for its potential applications in various fields. In medicine, pilatin has been found to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, pilatin has been shown to have antifungal properties, making it a potential candidate for the development of new fungicides. In material science, pilatin has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
119525-97-2 |
|---|---|
Nom du produit |
Pilatin |
Formule moléculaire |
C21H26O7 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
[(2R,5R,6R,10S)-8-formyl-6,10-dihydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-en-5-yl] (E)-hex-2-enoate |
InChI |
InChI=1S/C21H26O7/c1-4-5-6-7-14(23)27-15-18(2,3)9-13-20-11-19(20,16(24)28-17(20)25)12(10-22)8-21(13,15)26/h6-8,10,13,15-16,24,26H,4-5,9,11H2,1-3H3/b7-6+/t13-,15-,16+,19?,20?,21-/m1/s1 |
Clé InChI |
FGNPPWFDUWSHQL-PRGYMIKCSA-N |
SMILES isomérique |
CCC/C=C/C(=O)O[C@H]1[C@]2(C=C(C34CC3([C@H]2CC1(C)C)C(=O)O[C@@H]4O)C=O)O |
SMILES |
CCCC=CC(=O)OC1C(CC2C1(C=C(C34C2(C3)C(=O)OC4O)C=O)O)(C)C |
SMILES canonique |
CCCC=CC(=O)OC1C(CC2C1(C=C(C34C2(C3)C(=O)OC4O)C=O)O)(C)C |
Synonymes |
pilatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



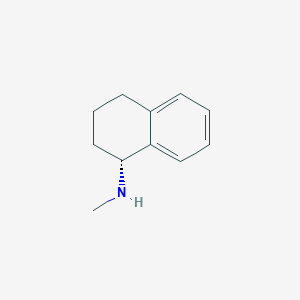
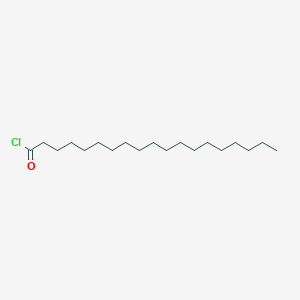
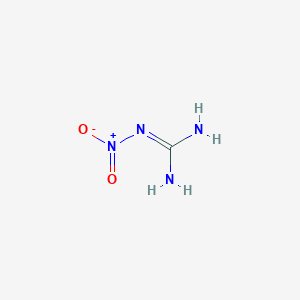
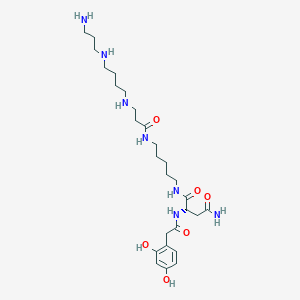
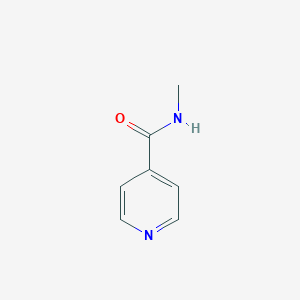
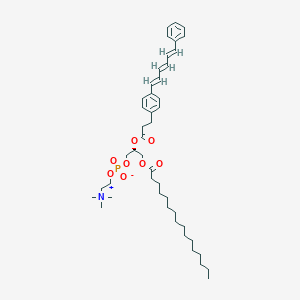
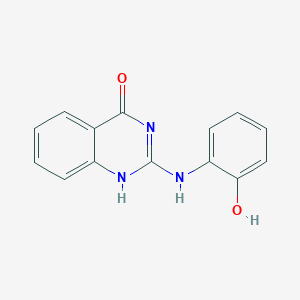
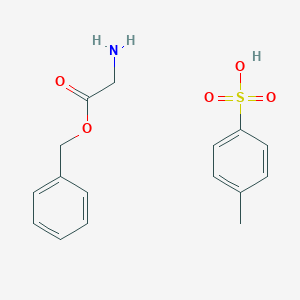
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
